![molecular formula C9H12N2O B13552330 2-(1H-pyrazol-1-yl)cyclohexan-1-one](/img/structure/B13552330.png)
2-(1H-pyrazol-1-yl)cyclohexan-1-one
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Overview
Description
2-(1H-pyrazol-1-yl)cyclohexan-1-one is an organic compound that features a pyrazole ring attached to a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclohexane carboxylic acid derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
2-(1H-pyrazol-1-yl)cyclohexan-1-one is a chemical compound with applications in scientific research, particularly in chemistry, where it serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation to form corresponding ketones.
While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available within the provided search results, the broader applications of pyrazole derivatives and related compounds in medicinal chemistry and drug development can offer some context.
Pyrazole Derivatives: Broad Applications
- Drug Synthesis: Pyrazole derivatives are used in the synthesis of biologically active molecules, showing therapeutic potential in pharmaceutical and medicinal chemistry .
- Antibacterial Activity: Pyrazole derivatives exhibit antibacterial activity, addressing the growing concern of antimicrobial drug resistance . For example, pyrano[2,3-c]pyrazoles have been evaluated for antibacterial potential, with some demonstrating efficacy against Escherichia coli, Bacillus Subtilis, and Pseudomonas aeruginosa .
- Anticancer Activity: Research indicates that pyrazole biomolecules have anti-inflammatory and anticancer properties . Certain pyrazole derivatives have shown potential against Hep-2 cancer cell lines . Additionally, some compounds have demonstrated the ability to induce autophagy or apoptosis in cancer cell lines .
- DHODH Inhibition: Certain 2-(3-alkoxy-1H-pyrazol-1-yl)azines have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), which has implications for antiviral activity .
Multicomponent Reactions (MCRs) in Pyrazole Synthesis
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1H-pyrazol-1-yl)cyclohexan-1-one include:
- 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-one
- cis-2-(1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a pyrazole ring and a cyclohexanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
2-(1H-pyrazol-1-yl)cyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a cyclohexanone core with a pyrazole moiety, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit antimicrobial properties . A study highlighted that pyrazole derivatives possess activity against various bacterial strains such as E. coli and Staphylococcus aureus, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .
Compound | Activity Against | Reference |
---|---|---|
This compound | E. coli, S. aureus | |
Derivative A | Bacillus subtilis | |
Derivative B | Aspergillus niger |
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds containing the pyrazole ring have shown promising results in inhibiting cancer cell proliferation. Specific studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, although detailed quantitative data remains limited .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds in this class have been evaluated using models such as the cotton pellet-induced granuloma model in rats, where significant reductions in inflammation were observed . The anti-inflammatory mechanism is believed to be linked to the inhibition of cyclooxygenase (COX) enzymes.
Case Studies
Several case studies have investigated the biological activity of related pyrazole compounds:
- Antileishmanial Activity : A study on trioxolane–pyrazole hybrids reported varying degrees of activity against Leishmania species, with some derivatives showing effective inhibition of promastigote forms .
- P2Y12 Receptor Antagonism : Novel derivatives have been identified as reversible antagonists of the P2Y12 receptor, demonstrating potential for cardiovascular disease treatment .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the pyrazole structure to enhance biological activity, particularly in terms of receptor binding and specificity .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-pyrazol-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H12N2O/c12-9-5-2-1-4-8(9)11-7-3-6-10-11/h3,6-8H,1-2,4-5H2 |
InChI Key |
XOXHZVGTMVFYJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)N2C=CC=N2 |
Origin of Product |
United States |
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